molecular formula C14H21N3 B13747377 2-(Dibutylamino)pyridine-3-carbonitrile

2-(Dibutylamino)pyridine-3-carbonitrile

Cat. No.: B13747377
M. Wt: 231.34 g/mol
InChI Key: XWGFIGWRKBKZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dibutylamino)pyridine-3-carbonitrile is a chemical compound with the molecular formula C14H21N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibutylamino)pyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with dibutylamine and a suitable nitrile source. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require catalysts to facilitate the reaction .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Dibutylamino)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

2-(Dibutylamino)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological systems and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(Dibutylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarbonitrile: A simpler derivative of pyridine with a nitrile group.

    3-Pyridinecarbonitrile: Another pyridine derivative with the nitrile group at a different position.

    2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: A more complex derivative with additional functional groups.

Uniqueness

2-(Dibutylamino)pyridine-3-carbonitrile is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its dibutylamino group provides steric hindrance and electronic effects that influence its behavior in chemical reactions and interactions with biological targets .

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

2-(dibutylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C14H21N3/c1-3-5-10-17(11-6-4-2)14-13(12-15)8-7-9-16-14/h7-9H,3-6,10-11H2,1-2H3

InChI Key

XWGFIGWRKBKZLW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=C(C=CC=N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.